![molecular formula C20H27ClN2O2S B4657484 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4657484.png)
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. This compound is also known as A-317491, and it has been found to exhibit promising properties that could be useful for scientific research.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves the inhibition of P2X3 and P2X2/3 receptors, which are ionotropic ATP-gated channels that are expressed in sensory neurons. By blocking these receptors, this compound can effectively reduce pain transmission and sensory processing, making it a promising candidate for the treatment of various pain-related conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. This compound has also been found to have a low toxicity profile and minimal off-target effects, making it a promising candidate for further scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments include its potent and selective inhibition of P2X3 and P2X2/3 receptors, which can be useful for studying pain transmission and sensory processing. However, the limitations of this compound include its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine, including its potential use in the treatment of various pain-related conditions. This compound could also be studied for its effects on other ionotropic receptors and its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research could be conducted to explore the potential applications of this compound in other fields of science, such as neuroscience and pharmacology.
Conclusion:
This compound is a promising compound that has been studied for its potential therapeutic applications in various fields of science. This compound exhibits potent and selective inhibition of P2X3 and P2X2/3 receptors, which are involved in pain transmission and sensory processing. While there are some limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights and potential therapeutic applications.
Scientific Research Applications
1-(1-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in various fields of science, including neuroscience, pharmacology, and physiology. This compound has been found to exhibit potent and selective antagonism of P2X3 and P2X2/3 receptors, which play a crucial role in pain transmission and sensory processing.
properties
IUPAC Name |
1-(1-adamantyl)-4-(4-chlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2S/c21-18-1-3-19(4-2-18)26(24,25)23-7-5-22(6-8-23)20-12-15-9-16(13-20)11-17(10-15)14-20/h1-4,15-17H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMFWNLHCBYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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